
1,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that typically exhibit a wide range of biological activities. While specific data on this compound is scarce, research on similar compounds provides valuable insights into their potential applications and properties.
Synthesis Analysis
The synthesis of related antipyrine derivatives, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, involves spectroscopic characterization and crystal structure determination. These compounds are synthesized in good yields and characterized to understand their molecular structure and interactions (Saeed et al., 2020).
Molecular Structure Analysis
The X-ray structure characterization of antipyrine derivatives reveals that these compounds crystallize in specific space groups, with crystal packing mainly stabilized by a combination of hydrogen bonds and π-interactions. Hirshfeld surface analysis and DFT calculations provide insights into the molecular interactions and energy frameworks stabilizing the structures (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical properties of related compounds, such as their reactivity and interactions, are influenced by their molecular structure. For instance, the study of synthesis, spectral characterization, and the crystal structure of pyrazole derivatives emphasizes the role of intermolecular hydrogen bonds and other non-covalent interactions in determining their chemical behavior and potential for forming supramolecular assemblies (Kumara et al., 2018).
Scientific Research Applications
Cancer Therapy Applications Research on compounds with structural similarities, such as those involving dimethyl groups and carboxamide functionalities, has been conducted in the context of cancer therapy. For example, studies have investigated the effects of compounds like 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (NSC-45388) on solid tumors in children, showing some activity against neuroblastoma and rhabdomyosarcoma, indicating a potential role in cancer chemotherapy (Finklestein et al., 1975).
Metabolism and Disposition Studies The metabolism and disposition of similar compounds, such as [14C]SB-649868, an orexin 1 and 2 receptor antagonist, have been studied, showing almost complete elimination over a 9-day period primarily via feces, with implications for designing drugs with optimal pharmacokinetic profiles (Renzulli et al., 2011).
Chemosensitivity and Drug Resistance The use of chemosensitivity tests, like the MTT assay, to evaluate the effectiveness of adjuvant chemotherapy, suggests applications in personalized medicine for treating advanced colorectal cancer, showing significant differences in survival outcomes based on sensitivity to chemotherapy (Kabeshima et al., 2002).
Environmental and Biomonitoring Applications Studies on the environmental exposure to pyrethroid metabolites in children provide insights into public health implications of chemical exposure and the need for monitoring and regulation to minimize health risks (Ueyama et al., 2022).
properties
IUPAC Name |
2,5-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-8-7-10(17(2)16-8)12(18)15-13-14-9-5-3-4-6-11(9)19-13/h7H,3-6H2,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEBLMIXZVCXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

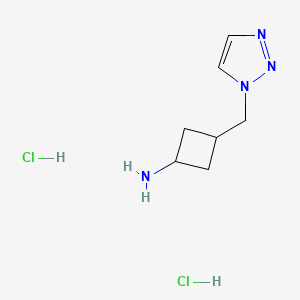
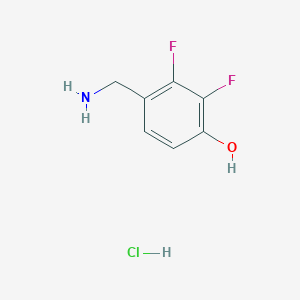
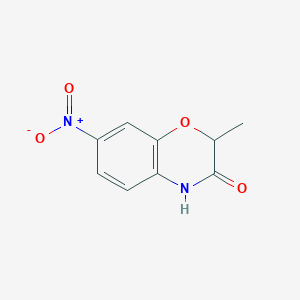

![Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-](/img/structure/B2485689.png)
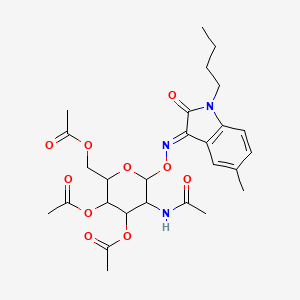
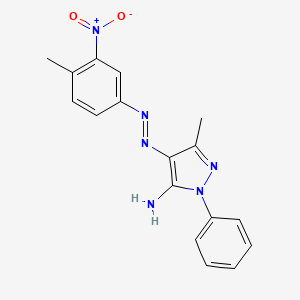

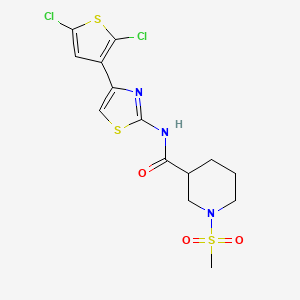
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)
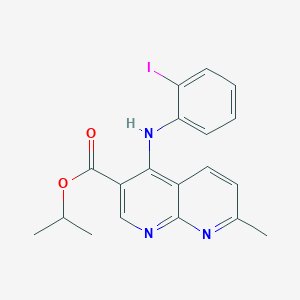
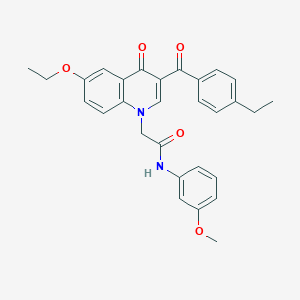
![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)